molecular formula C18H18FNO2 B15089490 Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate

Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B15089490
M. Wt: 299.3 g/mol
InChI Key: UJWIGWQUOULXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a fluorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a cyclization reaction with methylamine to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-1-phenylpyrrolidine-3-carboxylate
  • Methyl 2-(4-bromophenyl)-1-phenylpyrrolidine-3-carboxylate
  • Methyl 2-(4-methylphenyl)-1-phenylpyrrolidine-3-carboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C18H18FNO2/c1-22-18(21)16-11-12-20(15-5-3-2-4-6-15)17(16)13-7-9-14(19)10-8-13/h2-10,16-17H,11-12H2,1H3

InChI Key

UJWIGWQUOULXBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.